Cas no 6869-51-8 (5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid)

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid structure
6869-51-8 structure
Nome del prodotto:5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
Numero CAS:6869-51-8
MF:C29H44O10
MW:552.653670310974
CID:1997990
PubChem ID:441865

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
    • 5,11alpha,14-trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolide
    • Lokundjosid
    • lokundjoside
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1
    • 3β-[(6-Deoxy-α-L-mannopyranosyl)oxy]-5,11α,14-trihydroxy-5β-card-20(22)-enolide
    • 3beta-(6-deoxy-alpha-L-mannopyranosyloxy)-5,11alpha,14-trihydroxy-5beta-card-20(22)-enolide
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • (3beta,5beta,11alpha)-3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
    • C08874
    • Locundioside
    • Bipindogenin 3-O-alpha-L-rhamnoside
    • 6869-51-8
    • CHEBI:27799
    • DTXSID101127476
    • AKOS040751332
    • Cuspidoside
    • Q27103341
    • LMST01120014
    • (3I(2),5I(2),11I+/-)-3-[(6-Deoxy-I+/--L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
    • Inchi: InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22-,23+,24+,25-,26+,27+,28-,29-/m0/s1
    • Chiave InChI: WRORFDCUNLGVJF-WGLBOFLQSA-N
    • Sorrisi: CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

Proprietà calcolate

  • Massa esatta: 552.29344760g/mol
  • Massa monoisotopica: 552.29344760g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 3
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 14
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 166Ų

Proprietà sperimentali

  • Densità: 1.1505 (rough estimate)
  • Punto di fusione: 255°C
  • Punto di ebollizione: 543.19°C (rough estimate)
  • Indice di rifrazione: 1.5376 (estimate)

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti